molecular formula C25H24N2O2S B2836462 N-(3,4-dimethylphenyl)-3-((4-ethylphenyl)sulfonyl)quinolin-4-amine CAS No. 899356-37-7

N-(3,4-dimethylphenyl)-3-((4-ethylphenyl)sulfonyl)quinolin-4-amine

Cat. No. B2836462
CAS RN: 899356-37-7
M. Wt: 416.54
InChI Key: GDHDZFPTFOCNOS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-((4-ethylphenyl)sulfonyl)quinolin-4-amine, also known as DMSQ, is a novel compound that has gained attention from the scientific community due to its potential use in various research applications. DMSQ belongs to the class of quinolines, which are known for their diverse biological activities.

Scientific Research Applications

Cancer Research Applications

  • Apoptosis Induction in Cancer Cells: A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to the compound , have been identified as potent inducers of apoptosis. These compounds demonstrate significant activity against various human solid tumor-derived cancer cells, suggesting their potential application in cancer therapeutics (Zhang et al., 2008).

Material Science Applications

  • Photoelectric Conversion Properties: Research into hemicyanine derivatives, which include quinoline units, reveals their efficient charge separation under simulated solar light, indicating their application in photoelectric conversion devices and potentially offering a pathway for the development of solar cell technologies (Wang et al., 2000).

Synthetic Chemistry Applications

  • Remote Sulfonylation: The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources, represents an environmentally benign synthesis method. This approach, highlighting the versatility of quinoline derivatives in synthetic chemistry, could inspire methods for functionalizing the compound (Xia et al., 2016).

Antimicrobial Activity

  • Quinoxaline Sulfonamides with Antibacterial Activity: A study focusing on the green synthesis of quinoxaline sulfonamides, including steps involving quinoxaline derivatives, demonstrates significant antibacterial activities. This suggests the potential of similar compounds, such as "N-(3,4-dimethylphenyl)-3-((4-ethylphenyl)sulfonyl)quinolin-4-amine," for developing new antibacterial agents (Alavi et al., 2017).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-ethylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-4-19-10-13-21(14-11-19)30(28,29)24-16-26-23-8-6-5-7-22(23)25(24)27-20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHDZFPTFOCNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-((4-ethylphenyl)sulfonyl)quinolin-4-amine

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